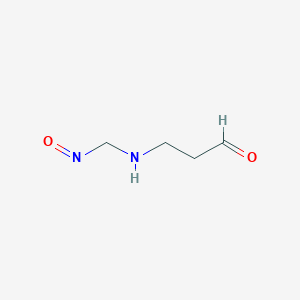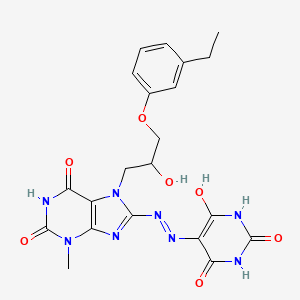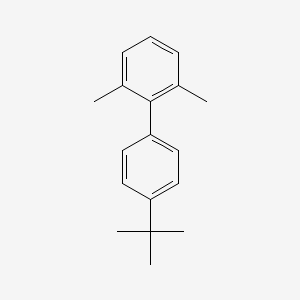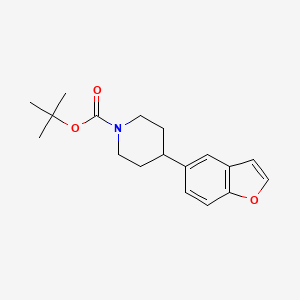
3-(Nitrosomethylamino)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Nitrosomethylamino)propanal: is an organic compound with the molecular formula C₄H₈N₂O₂ It is a nitroso compound, characterized by the presence of a nitroso group (-NO) attached to a methylamino group, which is further connected to a propanal structure
準備方法
Synthetic Routes and Reaction Conditions:
Direct Nitrosation: One common method for synthesizing 3-(Nitrosomethylamino)propanal involves the direct nitrosation of methylamino derivatives. This process typically uses nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid catalyst.
Reduction of Nitro Compounds: Another approach involves the reduction of nitro compounds to their corresponding nitroso derivatives. This can be achieved using reducing agents such as iron powder or zinc dust in acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.
化学反応の分析
Types of Reactions:
Oxidation: 3-(Nitrosomethylamino)propanal can undergo oxidation reactions to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the nitroso group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Nitro compounds
Reduction: Amines, hydroxylamines
Substitution: Various substituted derivatives
科学的研究の応用
Chemistry: 3-(Nitrosomethylamino)propanal is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand the mechanisms of nitrosation and its impact on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways. Its ability to modify proteins through nitrosation is of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the manufacturing of polymers, dyes, and other advanced materials.
作用機序
The mechanism of action of 3-(Nitrosomethylamino)propanal involves its ability to undergo nitrosation reactions, which can modify proteins and other biomolecules. The nitroso group can react with thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification can alter the function of proteins and affect various cellular pathways. The compound’s reactivity with nucleophiles also plays a role in its biological activity.
類似化合物との比較
- 3-(Nitrosomethylamino)propionitrile
- 3-(Methylthio)propionaldehyde
- 3-Methylbutanal
Comparison: 3-(Nitrosomethylamino)propanal is unique due to its specific nitroso group attached to a propanal structure. This configuration imparts distinct reactivity compared to other similar compounds. For instance, 3-(Nitrosomethylamino)propionitrile has a nitrile group instead of an aldehyde, which significantly alters its chemical behavior and applications. Similarly, 3-(Methylthio)propionaldehyde contains a sulfur atom, leading to different reactivity patterns.
特性
分子式 |
C4H8N2O2 |
|---|---|
分子量 |
116.12 g/mol |
IUPAC名 |
3-(nitrosomethylamino)propanal |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4-6-8/h3,5H,1-2,4H2 |
InChIキー |
BKXBJLDANRWOCJ-UHFFFAOYSA-N |
正規SMILES |
C(CNCN=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)


![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)

![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120252.png)

